molecular formula C23H34BrN3O3 B1165806 F protein, parainfluenza virus 3 CAS No. 109300-94-9

F protein, parainfluenza virus 3

Cat. No.: B1165806
CAS No.: 109300-94-9
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Description

Amino Acid Sequence and Cleavage Motifs

The human parainfluenza virus 3 (HPIV3) fusion (F) protein is encoded by a 1,851-nucleotide gene, producing a 539-amino-acid precursor polypeptide (F0) with a predicted molecular weight of 60,031 Da. The F0 protein undergoes proteolytic cleavage into two disulfide-linked subunits: the N-terminal F2 (approximately 15 kDa) and the membrane-anchored F1 (approximately 45 kDa).

Cleavage site specificity differs between laboratory-adapted and clinical HPIV3 strains:

  • Laboratory-adapted strains : Contain a dibasic RXKR motif (residues 105–108), processed intracellularly by furin-like proteases during Golgi transit.
  • Field strains : Feature a monobasic RXER motif (glutamic acid at position 108), requiring extracellular serine proteases such as transmembrane protease serine 2 (TMPRSS2) and TMPRSS13 for cleavage at the plasma membrane.

This cleavage exposes the hydrophobic fusion peptide (residues 112–136) at the F1 N-terminus, enabling membrane insertion during viral entry.

Domain Organization: Head, Neck, Stalk, and Transmembrane Regions

The HPIV3 F protein ectodomain adopts a trimeric architecture with four structural regions:

Domain Structural Features Functional Role
Head Two β-sheet domains (I and II) forming radial channels Receptor interaction and prefusion stabilization
Neck Central coiled coil (residues 136–140) linked to β-strands Mechanical stability during conformational changes
Stalk Heptad repeat A (HRA: residues 137–194) and B (HRB: residues 454–484) Six-helix bundle formation in postfusion state
Transmembrane Hydrophobic α-helix (residues 500–522) Viral envelope anchoring and cytoplasmic tail interactions

The prefusion conformation features a metastable head domain with radial channels proposed to shield the fusion peptide. Upon triggering, the neck and stalk regions undergo large-scale rearrangements to form the postfusion six-helix bundle (6HB).

Fusion Peptide and Hydrophobic Regions (HRA/HRB)

The fusion peptide (residues 112–136) contains conserved glycine residues (G119, G123, G127) critical for membrane perturbation. Substitutions at these positions (e.g., G3A, G7A) destabilize the prefusion state, leading to hyperfusogenic phenotypes.

Heptad repeat regions drive membrane merger:

  • HRA : Forms an extended α-helix that inserts into the target membrane during the prehairpin intermediate stage.
  • HRB : Packed antiparallel to HRA in the postfusion 6HB, with hydrophobic residues (I454, I456) fitting into HRA grooves.

Properties

CAS No.

109300-94-9

Molecular Formula

C23H34BrN3O3

Synonyms

F protein, parainfluenza virus 3

Origin of Product

United States

Chemical Reactions Analysis

Proteolytic Cleavage and Activation

The F protein is synthesized as an inactive precursor (F0) that undergoes proteolytic cleavage to form the active F1/F2 heterodimer. This cleavage exposes the hydrophobic fusion peptide necessary for membrane fusion.

Cleavage Site Motif Protease Biological Context
R-X-K-R (residues 105–108)FurinLaboratory-adapted strains
R-X-E-R (residues 105–108)TMPRSS2 or other airway proteasesCirculating field strains
  • Mechanism : Cleavage occurs at a monobasic (field strains) or dibasic (lab strains) site, with furin-dependent processing in lab strains and airway-specific proteases in natural infections .

  • Consequence : Cleavage primes F for conformational changes during fusion. Field strains evade furin inhibitors, enhancing infectivity in human airways .

Conformational Rearrangements During Fusion

The F protein transitions through distinct structural states to mediate membrane fusion:

Prefusion to Postfusion Transition

  • Prefusion State :

    • Stabilized by interactions between heptad repeat regions (HR-N and HR-C).

    • HR-N forms a triple-stranded coiled coil, while HR-C adopts a metastable conformation .

  • Activation :

    • Triggered by receptor-bound HN protein binding sialic acid receptors .

    • HN-receptor interaction induces F to expose the fusion peptide, which inserts into the target membrane .

  • Postfusion State :

    • HR-N and HR-C refold into a six-helix bundle (6HB), driving membrane merger .

    • Structural studies show a final antiparallel arrangement of HR domains (Figure 1) .

Inhibitors Targeting F Protein Dynamics

Small molecules and peptides disrupt F-mediated fusion:

Compound Mechanism Efficacy
4-GU-DANABlocks HN-receptor binding, preventing F activation Reduces fusion by >80%
CM9 (CSC11 derivative)Prematurely triggers F conformational changes via HN interaction IC₅₀: 0.5 μM
HRC-derived lipopeptidesBind HR-N, preventing 6HB formation Inhibit HPIV3/RSV fusion at nM concentrations

Structural Determinants of Fusion Efficiency

Key domains and residues in F protein function:

Domain Role Functional Evidence
Fusion peptide (F1 N-terminus)Inserts into target membraneMutations abolish fusion
HR-N (residues 160–200)Forms coiled coil during prefusion stateCrystal structures show triple-helix stabilization
HR-C (residues 450–490)Refolds into 6HB with HR-N post-triggeringAntibody binding assays confirm postfusion conformation

Evolutionary Adaptations in Field Strains

Field isolates exhibit distinct F protein features compared to lab strains:

  • Cleavage Site Variation : E108 in field strains (vs. K108 in lab strains) alters protease specificity, enabling cleavage by TMPRSS2 in human airways .

  • Antibody Resistance : Mutations in F (e.g., G215E) evade neutralizing antibodies while preserving fusion function .

Comparison with Similar Compounds

Comparative Analysis with Similar Viral Fusion Proteins

Structural Homology and Divergence

The F proteins of paramyxoviruses share a conserved architecture but exhibit sequence variability that impacts antigenicity and function:

Virus F Protein Identity/Similarity to HPIV3 F Structural Features Key References
Parainfluenza virus 5 (PIV5) 49% identity / 69% similarity Prefusion structure (PDB: 4GIP) shows conserved cysteine alignment; postfusion conformation similar to HPIV3 F .
Newcastle disease virus (NDV) 35% identity / 54% similarity Postfusion structure (PDB: 3MAW) shares core six-helix bundle but lacks conserved disulfide bonds in HR regions .
Mumps virus 49% identity / 69% similarity (vs. PIV5) Antigenic sites differ significantly, reducing cross-neutralization with HPIV3 F .
Human metapneumovirus (HMPV) N/A Highly conserved F protein across HMPV lineages; chimeric vaccines using bovine PIV3 F show cross-protection in animal models .

Key Insights :

  • Despite low sequence identity, the core six-helix bundle in the postfusion state is conserved, underscoring a shared fusion mechanism .
  • Antigenic divergence (e.g., between HPIV3 and mumps F) limits cross-reactive immunity .

Functional Mechanisms and Host Interactions

Fusion Activation and HN Protein Dependency
  • HPIV3 : F-mediated fusion requires the homotypic hemagglutinin-neuraminidase (HN) protein for receptor binding and F triggering. Coexpression of HN and F from heterologous viruses (e.g., PIV2 or Sendai virus) fails to induce fusion, highlighting strict type-specific interactions .
  • PIV5 and NDV : HN dependency varies. PIV5 F mutants with glycine residue substitutions (e.g., G3, G7, G12) exhibit hyperfusogenicity independent of HN, whereas analogous mutations in NDV F reduce fusion activity .
Cytoplasmic Tail Function

Antigenic Conservation and Vaccine Implications

  • HPIV3 F : The F gene is relatively conserved among global strains, with neutralization epitopes showing minimal divergence, making it a prime vaccine target .
  • Cross-Reactivity: Bovine PIV3 (BPIV3) F shares high homology with HPIV3 F.
  • Comparative Vaccine Strategies: Monoclonal antibodies targeting HPIV3 F show prophylactic efficacy in animal models . HMPV vaccines using chimeric bovine PIV3 F induced protective immunity, leveraging structural conservation .

Research Findings and Implications

Mutational Studies and Fusion Efficiency

  • Glycine Residues : Mutations in the N-terminal glycine-rich region of PIV5 F (G3, G7, G12) enhance fusion, whereas similar mutations in NDV F reduce activity. HPIV3 F mutants show moderate increases, suggesting context-dependent roles for these residues .
  • Proteolytic Cleavage : HPIV3 F0 cleavage occurs extracellularly in clinical strains, contrasting with laboratory-adapted strains that rely on intracellular proteases. This impacts viral tropism and pathogenesis .

Evolutionary Constraints

  • Phylogenetic analyses of HPIV3 F reveal strong purifying selection, preserving critical functional domains. However, reinfections occur due to transient immunity and conformational epitope variability .

Preparation Methods

Eukaryotic Transient Expression Using Fluorescent Tags

The F protein is typically expressed in eukaryotic systems to ensure proper post-translational modifications. Bimolecular fluorescence complementation (BiFC) has been employed to study HPIV3 F protein dynamics in living cells. In this method, the F gene is cloned into vectors such as pEGFP-C3, with fluorescent tags (e.g., Venus or CFP fragments) appended via flexible linkers. For example, the N-terminal fragment of Venus (amino acids 1–157) or C-terminal fragment (amino acids 158–238) is fused to F using EcoRI and BamHI restriction sites. This approach allows real-time tracking of F protein oligomerization and interaction with the hemagglutinin-neuraminidase (HN) protein in transfected cells.

Baculovirus and Vaccinia Virus-Based Systems

High-yield F protein production often utilizes baculovirus or vaccinia virus vectors. The T7 RNA polymerase system, driven by recombinant vaccinia virus, enables cytoplasmic expression of F in mammalian cells. For structural studies, the prefusion F protein of the parainfluenza virus 5 (PIV5) WR isolate was expressed in insect cells using baculovirus, yielding crystals suitable for X-ray diffraction. Similar strategies apply to HPIV3 F, with modifications such as the P22L mutation to stabilize the prefusion conformation.

Table 1: Key Expression Systems for HPIV3 F Protein

SystemVectorTags/ModificationsYield (mg/L)Application
HEK293T (BiFC)pEGFP-C3Venus/CFP fragments0.5–1.0Live-cell imaging
Baculovirus (Sf9)pFastBacHis-tag, P22L stabilization2.0–3.5Crystallography
Vaccinia-T7pCAGGSH3TMCT domain swap1.5–2.5Virion incorporation

Virion Purification and F Protein Isolation

Density Gradient Centrifugation

HPIV3 virions are purified via sucrose or cesium chloride density gradient centrifugation. Wild-type virions exhibit a buoyant density of 1.18–1.20 g/cm³, enabling separation from cellular debris. After ultracentrifugation at 100,000 × g for 2 hours, the F protein is extracted using nonionic detergents (e.g., 1% Triton X-100) and further purified by size-exclusion chromatography (SEC). Under nonreducing conditions, the F1 and F2 subunits remain disulfide-linked, preserving the fusion-active conformation.

Proteolytic Cleavage Requirements

Field strains of HPIV3 possess an F protein cleavage motif (E108) distinct from laboratory-adapted strains (K108). Unlike furin-dependent cleavage in lab strains, field strain F proteins require extracellular serine proteases such as trypsin-like enzymes for activation. Calu-3 cells, which express airway trypsin-like proteases, are optimal for propagating field strains. Protease inhibitors (aprotinin, leupeptin) reduce F cleavage efficiency by 60–80%, underscoring the need for cell type-specific optimization.

Table 2: Protease Dependence in F Protein Cleavage

HPIV3 StrainCleavage MotifProteaseCleavage SiteInhibitor Sensitivity
LaboratoryRXKRFurin (TGN)IntracellularLow
FieldE108Extracellular serineCell surfaceHigh (aprotinin)

Structural Stabilization and Conformational Engineering

Prefusion Stabilization via Site-Directed Mutagenesis

Functional Validation and Applications

Fusion Inhibition Assays

F protein functionality is assessed using red blood cell (RBC) hemifusion assays. HN/F-coexpressing cells are incubated with RBCs at 4°C, followed by temperature shift to 37°C to trigger fusion. The inhibitor 4-GU-DANA blocks HN-receptor interaction, allowing quantification of F-specific fusion events.

Antiviral Compound Screening

Recombinant HPIV3 expressing enhanced green fluorescent protein (EGFP) enables high-throughput antiviral screening. The Z′-factor for EGFP-based assays (0.83) surpasses traditional cytopathic effect assays (0.70), demonstrating superior sensitivity .

Q & A

Q. What are the key structural features of the PIV3 F protein, and how do they relate to its fusion mechanism?

The PIV3 F protein is a class I viral fusion protein with distinct structural domains critical for membrane fusion. The uncleaved ectodomain forms a trimer with head, neck, and stalk regions, adopting a postfusion conformation with a six-helix bundle (6HB) in its stalk . The F protein is synthesized as an inactive precursor (F0) cleaved into disulfide-linked F1 and F2 subunits, with F1 containing the fusion peptide and transmembrane domain . Structural studies using cryo-electron microscopy and X-ray crystallography reveal that the metastable prefusion state transitions to a stable postfusion state during membrane fusion, driven by refolding of heptad repeat (HR) regions .

Q. Methodological Insight :

  • Use crystallography (e.g., PDB-deposited structures) and mutational analysis to map conformational changes.
  • Employ protease cleavage assays to study F0 processing into F1/F2 .

Q. What experimental approaches are optimal for detecting PIV3 F protein expression in infected cells?

Detection of F protein requires antibodies specific to conformational or linear epitopes. For example:

  • Monoclonal antibodies (e.g., ABIN3027777) are ideal for ELISA and immunofluorescence (IFA) due to high specificity for PIV3 F without cross-reactivity to types 1/2 .
  • Polyclonal antibodies (e.g., ab28584) are suitable for immunocytochemistry (ICC) but may cross-react with PIV2 .
  • Antigen purification : Use partially purified F protein from Vero cell cultures for Western blotting or enzyme immunoassays (EIA) .

Q. Methodological Insight :

  • Validate antibody specificity using knockout cell lines or siRNA-mediated F protein silencing .
  • Combine with flow cytometry for quantitative surface expression analysis.

Q. How does the PIV3 F protein interact with the HN glycoprotein during viral entry?

The HN glycoprotein binds sialic acid receptors and triggers F protein refolding via a type-specific interaction. Co-expression of homologous F and HN is required for syncytium formation, as heterologous pairs (e.g., PIV2 HN + PIV3 F) fail to induce fusion . The HN dimer interface modulates F activation, with reduced dimer stability correlating with altered fusion efficiency in vivo .

Q. Methodological Insight :

  • Use vaccinia virus-T7 expression systems to co-express F and HN in HeLa cells .
  • Quantify fusion using β-galactosidase complementation assays or live-cell imaging with fluorescent dyes.

Advanced Research Questions

Q. How can researchers reconcile contradictions between prefusion and postfusion structural models of F protein?

Discrepancies arise from experimental conditions (e.g., transmembrane anchor removal in soluble ectodomains) that stabilize postfusion states . To study prefusion conformations:

  • Use oxidative footprinting (FPOP) to identify solvent-exposed regions during refolding .
  • Engineer stabilizing mutations (e.g., disulfide bonds in HR domains) to lock F in prefusion states .

Q. Methodological Insight :

  • Compare molecular dynamics simulations with oxidative labeling data to validate intermediate states .
  • Apply single-particle cryo-EM to capture transient prefusion conformations.

Q. What strategies are effective for studying F protein refolding dynamics during membrane fusion?

  • Temperature-jump assays : Trigger refolding by shifting from 4°C to 37°C and monitor kinetics using stopped-flow spectroscopy .
  • Fluorescent reporters : Use recombinant PIV3 expressing enhanced GFP (e.g., rHPIV3-EGFP) to track fusion in real time .
  • Mass spectrometry : Map residue-level conformational changes with hydrogen-deuterium exchange (HDX-MS) .

Q. Methodological Insight :

  • Combine biophysical techniques (e.g., circular dichroism) with cell-cell fusion assays to correlate structural changes with functional outcomes.

Q. What challenges arise when engineering PIV3 F protein for cross-protective vaccines?

  • Antigenic variability : The F protein’s conserved regions (e.g., HR domains) are immunogenic but require stabilization in prefusion states to elicit neutralizing antibodies .
  • Vector compatibility : Recombinant chimeric viruses (e.g., bovine/human PIV3 expressing RSV F) face attenuation trade-offs and host-range restrictions .

Q. Methodological Insight :

  • Use structure-guided design to introduce stabilizing mutations (e.g., cavity-filling substitutions in HR1) .
  • Test immunogenicity in human airway epithelial (HAE) cultures and ferret models to assess mucosal immunity .

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